molecular formula C12H18O2S B12551109 Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- CAS No. 178549-33-2

Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-

Cat. No.: B12551109
CAS No.: 178549-33-2
M. Wt: 226.34 g/mol
InChI Key: CNJULPHJOVELAY-UHFFFAOYSA-N
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Description

Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a sulfinylmethyl group attached to a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- typically involves the following steps:

    Formation of the Sulfinylmethyl Intermediate: The initial step involves the reaction of tert-butyl sulfoxide with a suitable methylating agent under controlled conditions to form the sulfinylmethyl intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzene in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens; reactions are performed under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methyl-
  • Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-ethyl-
  • Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-chloro-

Uniqueness

Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is unique due to the presence of both the methoxy and sulfinylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

178549-33-2

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

1-(tert-butylsulfinylmethyl)-4-methoxybenzene

InChI

InChI=1S/C12H18O2S/c1-12(2,3)15(13)9-10-5-7-11(14-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

CNJULPHJOVELAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

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